3-[(4-Methylphenyl)methylsulfanyl]-1-phenyl-1,2,4-triazole
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Overview
Description
MLS000536924 is a synthetic organic compound that functions as a potent and selective inhibitor of human epithelial 15-lipoxygenase-2 (15-LOX-2). This enzyme is involved in the hydroperoxidation of polyunsaturated fatty acids, which plays a crucial role in various biological processes, including inflammation and cancer progression .
Preparation Methods
The synthesis of MLS000536924 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:
Formation of the Core Structure: The core structure of MLS000536924 is a triazole ring, which is synthesized through a series of cyclization reactions.
Functional Group Introduction: The triazole ring is then functionalized with a phenyl moiety and a benzylthio moiety. These groups are introduced through nucleophilic substitution reactions.
Purification: The final compound is purified using chromatographic techniques to ensure high purity and yield
Chemical Reactions Analysis
MLS000536924 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
MLS000536924 has several scientific research applications, including:
Chemistry: It is used as a probe to study the activity and inhibition of 15-lipoxygenase-2, providing insights into the enzyme’s role in various biochemical pathways.
Biology: The compound is employed in biological studies to investigate the effects of 15-LOX-2 inhibition on cellular processes, such as inflammation and apoptosis.
Medicine: MLS000536924 is explored for its potential therapeutic applications in treating diseases associated with 15-LOX-2 activity, including cancer and inflammatory disorders.
Industry: The compound is used in high-throughput screening assays to identify new inhibitors of 15-LOX-2, aiding in drug discovery and development
Mechanism of Action
MLS000536924 exerts its effects by competitively inhibiting the activity of 15-lipoxygenase-2. The compound binds to the active site of the enzyme, preventing the hydroperoxidation of polyunsaturated fatty acids. This inhibition disrupts the production of hydroxyeicosatetraenoic acids, which are important signaling molecules in various biological processes. The molecular targets and pathways involved include the arachidonic acid pathway and the regulation of inflammatory responses .
Comparison with Similar Compounds
MLS000536924 is unique in its high selectivity and potency as a 15-LOX-2 inhibitor. Similar compounds include:
MLS000545091: Another potent inhibitor of 15-LOX-2, but with a different mechanism of action and structural features.
MLS000327069: A mixed-type inhibitor with a central imidazole ring, showing greater potency but different binding characteristics compared to MLS000536924
These compounds highlight the diversity of inhibitors targeting 15-LOX-2, each with unique structural and functional properties.
Properties
Molecular Formula |
C16H15N3S |
---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
3-[(4-methylphenyl)methylsulfanyl]-1-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C16H15N3S/c1-13-7-9-14(10-8-13)11-20-16-17-12-19(18-16)15-5-3-2-4-6-15/h2-10,12H,11H2,1H3 |
InChI Key |
JAVBFNWBMPZICK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CSC2=NN(C=N2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN(C=N2)C3=CC=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MLS000536924; MLS-000536924; MLS 000536924; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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